1-(1,4-Benzodioxan-2-ylmethyl)piperazine is a complex chemical compound with significant relevance in medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately 232.28 g/mol. This compound is primarily classified as a piperazine derivative, which is known for its structural versatility and biological activity. The compound's structure features a piperazine ring linked to a benzodioxane moiety, contributing to its unique chemical properties and potential therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the reaction of piperazine with benzodioxane derivatives. It has been studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting the central nervous system and other biological pathways.
1-(1,4-Benzodioxan-2-ylmethyl)piperazine falls under the category of heterocyclic compounds, specifically piperazines, which are characterized by a six-membered ring containing two nitrogen atoms. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine typically involves nucleophilic substitution reactions where piperazine acts as a nucleophile. One common method includes the reaction of piperazine with 1-(1,4-benzodioxan-2-carbonyl) chloride in an organic solvent such as dichloromethane or chloroform.
The molecular structure of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine features:
1-(1,4-Benzodioxan-2-ylmethyl)piperazine can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(1,4-Benzodioxan-2-ylmethyl)piperazine often involves interaction with neurotransmitter receptors or enzymes:
Studies have shown that compounds similar to this one exhibit significant binding affinity for alpha-adrenoceptors and serotonin receptors, indicating potential uses in treating conditions like hypertension or anxiety disorders.
1-(1,4-Benzodioxan-2-ylmethyl)piperazine has several applications in scientific research:
1-(1,4-Benzodioxan-2-ylmethyl)piperazine features a 1,4-benzodioxane heterocycle fused from catechol and a 1,3-dioxolane ring, connected via a methylene linker to a piperazine moiety. This architecture creates a chiral center at the benzodioxane C2 position, influencing its three-dimensional conformation and biological interactions [2] [6]. The compound is systematically named as 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperazine (CAS RN: 70918-00-2) and exhibits a molecular formula of C₁₃H₁₆N₂O₃ (MW: 248.30 g/mol) [3] [4]. Its structural duality enables interactions with diverse biological targets, particularly bacterial enzymes and inflammatory pathways, while the piperazine nitrogen atoms serve as hydrogen-bond acceptors/donors [7].
Table 1: Molecular Properties of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine
Property | Value |
---|---|
CAS RN | 70918-00-2 |
Molecular Formula | C₁₃H₁₆N₂O₃ |
Molecular Weight | 248.30 g/mol |
Purity (Commercial) | >95.0% (GC/T) |
Melting Point | 103–107°C |
Solubility | Methanol |
Storage Conditions | Cool/dark place (<15°C), inert gas |
The primary synthesis employs a two-step reductive amination strategy:
Alternative approaches leverage 1,4-benzodioxane-2-carbonyl chloride:
Table 2: Optimization Techniques for Key Synthetic Steps
Synthetic Step | Standard Conditions | Optimized Protocol | Yield Gain |
---|---|---|---|
Imine Formation | Toluene, 12h, 25°C | Molecular sieves, 4h, 40°C | +20% |
Borane Reduction | THF, 24h | BH₃·THF, 0°C to 25°C, 8h | +15% |
Piperazine Coupling | Reflux, 8h | MW, 100°C, 30 min | +26% |
1-(1,4-Benzodioxan-2-ylmethyl)piperazine serves as a precursor for bioactive derivatives:
Table 3: Biological Activities of Key Derivatives
Derivative | Biological Target | Potency | Mechanism |
---|---|---|---|
Thiazolidinone hybrid (6j) | FabH (E. coli) | IC₅₀ = 0.06 μM | Fatty acid synthesis inhibition |
Methoxy-substituted (6a) | Inflammation (murine model) | 82% edema inhibition | COX-2 suppression |
Nitroimidazole-triazole (9g) | MCF-7 breast cancer | IC₅₀ = 2.00 μM | ERα antagonism |
This compound is a key intermediate for pharmaceuticals:
Recent advances include:
Compound Names Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3